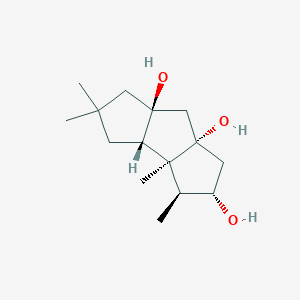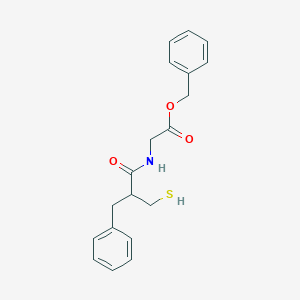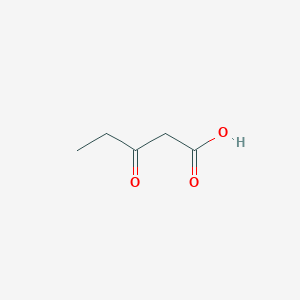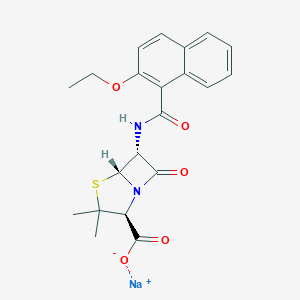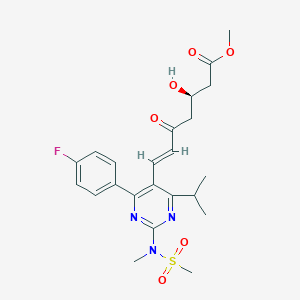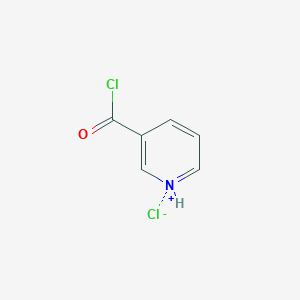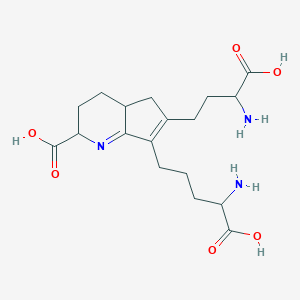
Cyclopentenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentenosine is a cyclic nucleoside analog that has been gaining attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Cyclopentenosine is a purine analog that has a cyclopentene ring instead of the usual sugar moiety found in nucleotides. This structural modification makes it a unique compound with distinct biochemical and physiological properties.
Wirkmechanismus
Cyclopentenosine exerts its effects by inhibiting the activity of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. This inhibition leads to an increase in the levels of adenosine, which can activate adenosine receptors and modulate various cellular processes such as neurotransmission, inflammation, and immune response.
Biochemische Und Physiologische Effekte
Cyclopentenosine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as protein kinases, phosphodiesterases, and adenylyl cyclases. It has also been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a useful tool for studying nucleotides and nucleic acids. However, it also has some limitations. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on cyclopentenosine. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the exploration of its potential as a therapeutic agent for various diseases. Finally, there is a need for further studies to elucidate its mechanism of action and its effects on various cellular processes.
In conclusion, cyclopentenosine is a promising compound with potential applications in various fields of scientific research. Its unique structure and biochemical properties make it a useful tool for studying nucleotides and nucleic acids. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Synthesemethoden
Cyclopentenosine can be synthesized through various methods such as the Pd-catalyzed cyclization of 2-iodo-adenosine or the palladium-catalyzed cross-coupling reaction of 2-bromo-adenosine with vinylmagnesium bromide. The synthesis method used depends on the desired yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclopentenosine has been studied extensively for its potential applications in various fields. In biochemistry, it has been used as a tool to study the structure and function of nucleotides and nucleic acids. In pharmacology, it has been studied for its potential as a drug target and as a lead compound for drug discovery. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurological disorders.
Eigenschaften
CAS-Nummer |
145853-95-8 |
|---|---|
Produktname |
Cyclopentenosine |
Molekularformel |
C18H27N3O6 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
7-(4-amino-4-carboxybutyl)-6-(3-amino-3-carboxypropyl)-3,4,4a,5-tetrahydro-2H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H27N3O6/c19-12(16(22)23)3-1-2-11-9(4-6-13(20)17(24)25)8-10-5-7-14(18(26)27)21-15(10)11/h10,12-14H,1-8,19-20H2,(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
FJTYDTXMSNPZKG-UHFFFAOYSA-N |
SMILES |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
Synonyme |
6-(3-amino-3-carboxypropyl)-7-(4-amino-4-carboxybutyl)-6-cyclopenteno(e)-2,3,4,4a-tetrahydropipecolinic acid cyclopentenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



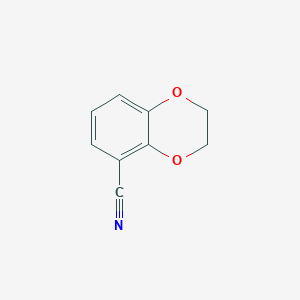
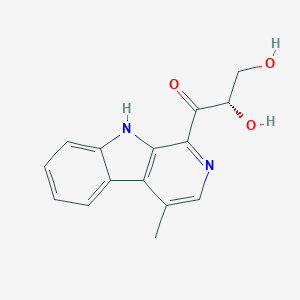
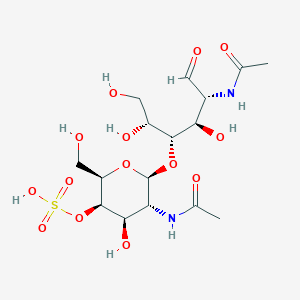
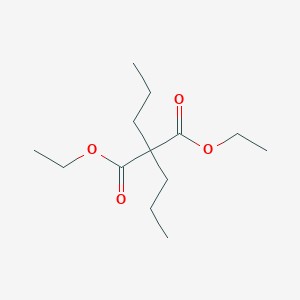
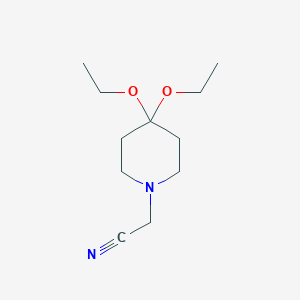
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
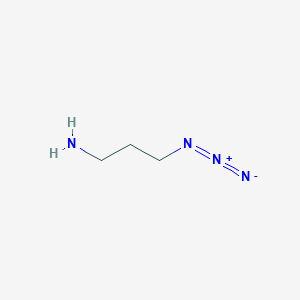
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
